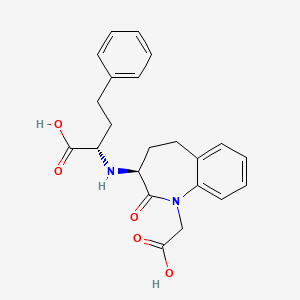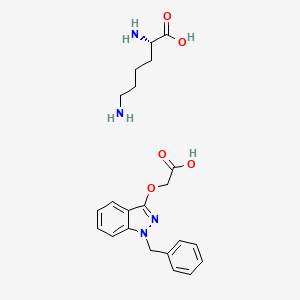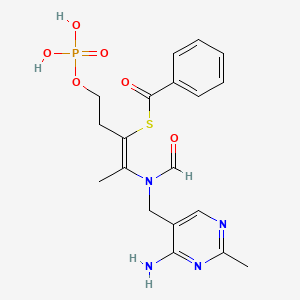
Bunolol hydrochloride
Overview
Description
Bunolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist. It is primarily used in the form of eye drops to manage ocular hypertension and open-angle glaucoma. The compound is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye .
Mechanism of Action
Mode of Action
Bunolol hydrochloride interacts with its targets, the β1 and β2 adrenergic receptors, by blocking their activity . This blockage leads to a reduction in the production of aqueous humor via the inhibition of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After topical application to the eye, this compound is absorbed and reaches the aqueous humor . It is metabolized into dihydrolevobunolol, an equally active metabolite . The onset of action is within 1 hour, and its effects can last up to 16 hours . This compound is primarily excreted through the renal system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in intraocular pressure. By blocking the β1 and β2 adrenergic receptors, this compound reduces the production of aqueous humor, thereby decreasing intraocular pressure . This reduction in pressure can help manage conditions like ocular hypertension or open-angle glaucoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. This compound may cause hypotension when combined with alpha blockers, calcium channel blockers, tricyclic antidepressants, and other drugs that lower blood pressure . It can also cause severe hypertension when combined with sympathomimetic drugs or MAO-A inhibitors, bradycardia when combined with antiarrhythmics or mefloquine, and hypoglycemia when combined with antidiabetic drugs such as insulin .
Biochemical Analysis
Biochemical Properties
Bunolol hydrochloride interacts with beta-1 adrenergic receptors . It is equally effective at β (1)- and β (2)-receptor sites . The nature of these interactions involves the blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Cellular Effects
This compound influences cell function by reducing both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma . In patients with elevated IOP, this compound reduces mean IOP by approximately 25-40% from baseline .
Molecular Mechanism
The mechanism of action of this compound in reducing IOP is not clearly defined, but it is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bunolol Hydrochloride can be synthesized through a chemo-enzymatic process. The process involves the use of lipase for enantioselective kinetic resolution to produce enantiopure alcohol and ester from the corresponding racemic alcohol. The enantiopure alcohol and deacylated ester are then treated with tert-butylamine to produce Bunolol .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of epichlorohydrin as a starting material. The process includes the formation of glycidyl ether intermediates, which are then converted to enantiomeric Bunolol through chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Bunolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Bunolol, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
Bunolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new beta-blockers.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: this compound is used in the treatment of ocular hypertension and glaucoma. It is also researched for its potential use in cardiovascular diseases.
Comparison with Similar Compounds
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic receptor antagonist used for similar purposes.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Uniqueness: Bunolol Hydrochloride is unique due to its high pharmacological activity and its ability to significantly reduce intraocular pressure. It is also known for its enantioselective synthesis, which provides high purity and effectiveness .
Properties
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953855 | |
| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31969-05-8, 27912-14-7 | |
| Record name | Bunolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31969-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031969058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | levobunolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Q9J8634Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















